molecular formula C7H6BrClO B1373858 (2-Bromo-3-chlorophenyl)methanol CAS No. 1232407-29-2

(2-Bromo-3-chlorophenyl)methanol

Cat. No.: B1373858
CAS No.: 1232407-29-2
M. Wt: 221.48 g/mol
InChI Key: ZXQXFGIIUDAGJU-UHFFFAOYSA-N
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Description

(2-Bromo-3-chlorophenyl)methanol is a halogenated benzyl alcohol derivative with the molecular formula C₇H₆BrClO (molecular weight: 221.48 g/mol). It features a benzene ring substituted with bromine (Br) at the 2-position, chlorine (Cl) at the 3-position, and a hydroxymethyl (-CH₂OH) group. Related derivatives, such as (2-Bromo-3-chlorophenyl)(phenyl)methanol (compound 1u), demonstrate high synthetic utility in enantioconvergent catalysis, achieving yields up to 94% under optimized conditions .

Properties

IUPAC Name

(2-bromo-3-chlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQXFGIIUDAGJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10729412
Record name (2-Bromo-3-chlorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232407-29-2
Record name (2-Bromo-3-chlorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Grignard Reaction Approach

One of the most established methods for synthesizing this compound is via the Grignard reaction. This involves the formation of a Grignard reagent from a halogenated aromatic precursor, typically 2-bromo-3-chlorobromobenzene or a related halogenated aryl halide, which is then reacted with formaldehyde or a suitable aldehyde to yield the corresponding benzyl alcohol.

  • Reaction Scheme:

    $$
    \text{2-Bromo-3-chlorophenyl magnesium halide} + \text{Formaldehyde} \rightarrow (2\text{-Bromo-3-chlorophenyl})\text{methanol}
    $$

  • Typical Conditions:

    • Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether
    • Temperature: 0 °C to room temperature
    • Reaction time: Several hours under inert atmosphere (nitrogen or argon)
    • Work-up: Acidic quench (e.g., NH4Cl solution) followed by extraction and purification
  • Advantages:

    • High regioselectivity and yield
    • Straightforward scale-up potential for industrial synthesis
  • Notes:

    • The presence of both bromine and chlorine substituents requires careful control to avoid side reactions such as halogen exchange or multiple substitutions.
    • Purification is typically done via column chromatography or recrystallization to achieve high purity.

Halogenation of Phenylmethanol Derivatives

Another synthetic route is the selective halogenation of preformed phenylmethanol derivatives. Starting from 3-chlorobenzyl alcohol or related compounds, bromination at the ortho position relative to the hydroxymethyl group can be achieved using brominating agents under controlled conditions.

  • Typical Brominating Agents:

    • Bromine (Br2)
    • N-Bromosuccinimide (NBS)
    • Other bromine sources in the presence of catalysts or radical initiators
  • Reaction Conditions:

    • Solvent: Dichloromethane (DCM), chloroform, or carbon tetrachloride
    • Temperature: 0 °C to room temperature to minimize polybromination
    • Reaction time: 30 minutes to several hours depending on reagent and scale
  • Mechanism:

    • Electrophilic aromatic substitution occurs preferentially at the 2-position (ortho to the hydroxymethyl group) due to directing effects of the hydroxyl substituent.
  • Challenges:

    • Controlling mono-bromination without over-bromination
    • Avoiding oxidation of the alcohol group during halogenation

Industrial Scale Production

Industrial synthesis of this compound typically utilizes optimized versions of the Grignard reaction or halogenation methods. Key considerations include:

  • Reaction Optimization:

    • Use of continuous flow reactors for improved heat and mass transfer
    • Precise temperature control to maximize selectivity and yield
    • Automated reagent addition to control reaction kinetics
  • Purification:

    • Multi-stage extraction and washing to remove inorganic salts and byproducts
    • Crystallization or chromatographic techniques for final product isolation
  • Safety and Environmental Aspects:

    • Handling of reactive organometallic reagents under inert atmosphere
    • Waste management for halogenated byproducts

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Challenges Typical Yield (%)
Grignard Reaction 2-Bromo-3-chlorobromobenzene Mg, THF, Formaldehyde, Acidic work-up High regioselectivity, scalable Sensitive to moisture, requires inert atmosphere 70–85
Halogenation of Phenylmethanol 3-Chlorobenzyl alcohol or derivatives Br2 or NBS, DCM, 0–25 °C Direct halogenation, simple setup Risk of over-bromination, oxidation of alcohol 60–75
Industrial Continuous Flow Halogenated aryl halides Automated reagent addition, temperature control High throughput, reproducible Requires specialized equipment 75–90

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2-Bromo-3-chlorophenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert this compound to its corresponding hydrocarbons.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Major Products:

    Oxidation: Formation of (2-Bromo-3-chlorophenyl)aldehyde or (2-Bromo-3-chlorophenyl)ketone.

    Reduction: Formation of (2-Bromo-3-chlorophenyl)methane.

    Substitution: Formation of various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

Chemistry

Intermediate in Synthesis:
(2-Bromo-3-chlorophenyl)methanol serves as a crucial intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique halogenated structure allows for diverse chemical transformations, making it valuable in the development of new compounds.

Table 1: Comparison of Synthesis Routes

Synthesis MethodAdvantagesLimitations
Grignard ReactionHigh selectivitySensitive to moisture
HalogenationVersatile and scalablePotential for side reactions

Biology and Medicine

Drug Development:
The compound is investigated for its potential in drug development due to its ability to enhance biological activity and stability. Its structure allows for modifications that can lead to improved pharmacological properties.

Case Study:
Recent studies have explored the use of this compound in synthesizing novel inhibitors for specific biological targets, demonstrating its relevance in medicinal chemistry. For instance, derivatives of this compound have shown promise in inhibiting certain enzymes involved in cancer progression.

Industrial Applications

Specialty Chemicals:
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its chemical reactivity makes it suitable for various applications, including polymer synthesis and the manufacture of fine chemicals.

Mechanism of Action

The mechanism of action of (2-Bromo-3-chlorophenyl)methanol largely depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its halogen atoms and hydroxyl group. These interactions can modulate the activity of the target molecules, leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers

The closest structural analogs are positional isomers with Br and Cl substitutions at different ring positions. These isomers exhibit distinct physicochemical properties due to variations in steric and electronic effects:

Compound Name CAS Number Substituent Positions Molecular Weight (g/mol) Key Properties (Inferred)
(2-Bromo-3-chlorophenyl)methanol N/A Br (2), Cl (3) 221.48 Likely lower polarity; moderate solubility in organic solvents
(2-Bromo-5-chlorophenyl)methanol 60666-70-8 Br (2), Cl (5) 221.48 Higher polarity due to para-Cl; possible elevated melting point
(5-Bromo-2-chlorophenyl)methanol 149965-40-2 Br (5), Cl (2) 221.48 Similar to above; steric hindrance may reduce reactivity

Key Insight : The similarity score (0.88) between these isomers suggests comparable reactivity, but substituent positions influence intermolecular interactions (e.g., hydrogen bonding, dipole-dipole forces), affecting melting points and solubility .

Functionalized Derivatives

Compounds with additional functional groups (e.g., -NH₂, -OCH₃) demonstrate altered reactivity and applications:

Compound Name Substituents Molecular Weight (g/mol) Key Differences
(2-Amino-3,5-dibromophenyl)methanol Br (3,5), NH₂ (2) 280.94 Increased polarity and solubility in polar solvents (e.g., DMSO); higher toxicity risks
(2-Amino-5-bromo-3-methoxyphenyl)methanol Br (5), NH₂ (2), OCH₃ (3) 232.07 Methoxy group enhances electron density, reducing acidity of -OH; limited solubility in non-polar solvents
(2-Bromo-3-chlorophenyl)(phenyl)methanol Ph group at -CH₂OH 318.95 Higher molecular weight (318.95 vs. 221.48); melting point 63–65°C ; used in asymmetric catalysis

Key Insight : The introduction of electron-donating groups (e.g., -NH₂, -OCH₃) increases solubility in polar solvents but may reduce thermal stability compared to the target compound’s halogen-dominated electronic profile .

Heterocyclic and Extended Analogs

Compounds with non-benzene cores or extended structures exhibit divergent properties:

Compound Name Core Structure Molecular Weight (g/mol) Key Differences
(2-Bromothiophen-3-yl)methanol Thiophene 193.08 Reduced aromaticity; higher reactivity in cross-coupling reactions
[4-(4-Bromo-2-chlorophenoxy)-3-fluorophenyl]methanol Biphenyl ether 331.56 Extended structure lowers volatility; fluorination enhances metabolic stability

Key Insight : Heterocyclic analogs like thiophene derivatives prioritize reactivity over stability , while extended aromatic systems (e.g., biphenyl ethers) are tailored for specialized applications in medicinal chemistry .

Biological Activity

(2-Bromo-3-chlorophenyl)methanol is a halogenated organic compound that has garnered attention in the fields of medicinal chemistry and drug development due to its unique structural properties. The presence of bromine and chlorine atoms in its molecular structure enhances its reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. This article explores the biological activities associated with this compound, highlighting its potential applications in drug development, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C7H6BrClO, with a molecular weight of 221.48 g/mol. Its structure features a phenolic group attached to a methanol moiety, which allows for various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that halogenated compounds like this compound exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can selectively target bacterial strains, including Chlamydia species and other Gram-positive and Gram-negative bacteria. For instance, related compounds have demonstrated moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae .

2. Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis. The mechanism often involves the generation of reactive oxygen species (ROS), which leads to oxidative stress in cancer cells .

3. Drug Development Applications

Due to its structural characteristics, this compound serves as an important building block in the synthesis of more complex organic molecules used in drug development. Its halogenated nature enhances the biological activity and stability of resulting compounds, making it a candidate for further modifications aimed at improving pharmacological profiles .

The mechanisms through which this compound exerts its biological effects include:

  • Oxidative Stress Induction : The compound can generate ROS, which disrupts cellular homeostasis and promotes apoptosis in cancer cells.
  • Enzyme Inhibition : Certain derivatives may inhibit specific enzymes involved in bacterial metabolism or cancer progression.
  • Cell Membrane Disruption : The lipophilic nature of the compound allows it to interact with cellular membranes, potentially disrupting their integrity and function.

Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
Leung et al. (2020)Identified new scaffolds based on halogenated compounds with selective activity against Chlamydia .
PMC Article on Antioxidant ActivityDemonstrated that related compounds possess antioxidant properties, contributing to their anticancer effects .
Drug Development ResearchHighlighted the potential of halogenated phenols in developing novel antibiotics due to their unique reactivity .

Q & A

Q. What are the standard synthetic routes for (2-Bromo-3-chlorophenyl)methanol, and how can reaction efficiency be optimized?

A high-yield synthesis (94%) involves palladium(II)/chiral norbornene cooperative catalysis, as demonstrated in the enantioconvergent synthesis of halogenated benzyl alcohols. Key steps include:

  • Using racemic secondary alcohols as precursors under mild conditions (room temperature, 24 hours).
  • Optimizing stoichiometry (1.0 mmol scale) and solvent systems (e.g., dichloromethane or THF).
  • Monitoring reaction progress via TLC (Rf = 0.3 in PE:EtOAc = 10:1) . To enhance efficiency, consider catalytic loadings (5-10 mol%) and inert atmospheres to prevent oxidation of the alcohol moiety.

Q. What spectroscopic techniques are essential for characterizing this compound, and how are key spectral features interpreted?

Core characterization methods include:

  • 1H/13C NMR : Peaks at δ 7.55 (dd, J = 7.8 Hz) and δ 7.42 (dd, J = 8.0 Hz) confirm aromatic protons, while δ 6.21 (d, J = 3.7 Hz) and δ 2.51 (d, J = 3.9 Hz) correspond to the methine and hydroxyl protons, respectively. 13C signals at δ 75.6 (C-OH) and δ 145.3 (ipso-C) validate the benzyl alcohol structure .
  • HRMS : A [M+Na]+ peak at 318.9501 matches the theoretical mass (318.9496), confirming molecular formula (C13H10BrClO) .

Q. What safety protocols are critical when handling halogenated benzyl alcohols like this compound?

  • Use PPE (gloves, goggles) to avoid skin/eye contact (H315, H319).
  • Work in a fume hood to mitigate inhalation risks (H335).
  • Store sealed in dry conditions at room temperature to prevent decomposition . Emergency protocols include immediate decontamination and consultation with safety sheets for halogenated compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental crystallographic data for this compound?

  • Employ SHELX software for structural refinement, leveraging its robustness in handling small-molecule crystallography. For example, SHELXL refines high-resolution data to resolve discrepancies in bond angles or torsion caused by halogen-heavy atoms.
  • Cross-validate computational models (DFT) with experimental X-ray diffraction data, focusing on electron density maps to clarify substituent positioning .

Q. What strategies enhance enantioselectivity in derivatives of this compound?

  • Use chiral catalysts like Pd(II)/norbornene systems to achieve enantioconvergence. Key factors:
  • Steric effects : Bulky ligands (e.g., BINOL derivatives) improve stereocontrol.
  • Solvent polarity : Low-polarity solvents (e.g., toluene) reduce racemization.
  • Temperature : Sub-ambient conditions (−20°C) favor kinetic resolution .
    • Monitor enantiomeric excess (ee) via chiral HPLC or NMR with shift reagents.

Q. How do solvent effects and halogen positioning influence reactivity in cross-coupling reactions involving this compound?

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in Suzuki-Miyaura couplings, while ethereal solvents (THF) favor Grignard reactions.
  • Substituent effects : The 2-bromo-3-chloro arrangement creates steric hindrance, slowing nucleophilic attacks. Computational studies (e.g., DFT) predict regioselectivity in aryl-metal intermediates .
  • Experimental validation: Compare reaction rates in substituted analogs (e.g., 4-bromo vs. 2-bromo isomers) to isolate steric/electronic contributions .

Methodological Notes

  • Data Contradiction Analysis : When spectral or crystallographic data conflict, apply iterative refinement (e.g., SHELX cycles) and multi-technique validation (NMR, X-ray, MS) to reconcile discrepancies .
  • Reaction Optimization : Use Design of Experiments (DoE) to systematically vary catalysts, solvents, and temperatures, reducing trial-and-error approaches .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(2-Bromo-3-chlorophenyl)methanol
Reactant of Route 2
(2-Bromo-3-chlorophenyl)methanol

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